3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid

CAS No.: 1311230-18-8

Cat. No.: VC5022142

Molecular Formula: C6H10N4O2

Molecular Weight: 170.172

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311230-18-8 |

|---|---|

| Molecular Formula | C6H10N4O2 |

| Molecular Weight | 170.172 |

| IUPAC Name | 3-methyl-2-(tetrazol-1-yl)butanoic acid |

| Standard InChI | InChI=1S/C6H10N4O2/c1-4(2)5(6(11)12)10-3-7-8-9-10/h3-5H,1-2H3,(H,11,12) |

| Standard InChI Key | IUNVOZGHQBIRHE-UHFFFAOYSA-N |

| SMILES | CC(C)C(C(=O)O)N1C=NN=N1 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

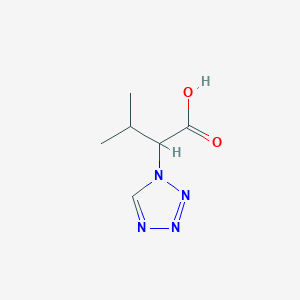

The compound’s molecular formula is C₆H₁₀N₄O₂, with a molar mass of 170.17 g/mol . Its IUPAC name, 3-methyl-2-(tetrazol-1-yl)butanoic acid, reflects the substitution pattern: a methyl group at position 3 of the butanoic acid chain and a tetrazole ring at position 2 (Figure 1) . The tetrazole moiety, a five-membered ring containing four nitrogen atoms, contributes to its metabolic stability and hydrogen-bonding capacity, crucial for interactions in biological systems.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1311230-18-8 | |

| Molecular Formula | C₆H₁₀N₄O₂ | |

| Molecular Weight | 170.17 g/mol | |

| SMILES | CC(C)C(C(=O)O)N1C=NN=N1 | |

| InChIKey | IUNVOZGHQBIRHE-UHFFFAOYSA-N |

Structural Analysis

X-ray crystallography and computational modeling reveal that the tetrazole ring adopts a planar conformation, while the butanoic acid chain exhibits flexibility. The carboxylic acid group at position 1 enables salt formation or esterification, enhancing solubility or bioavailability in drug formulations .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step process:

-

Tetrazole Ring Formation: Cycloaddition between nitriles and sodium azide under acidic conditions generates the tetrazole core.

-

Alkylation: Introducing the methylbutanoic acid side chain via nucleophilic substitution or Michael addition .

-

Purification: Chromatography or recrystallization isolates the target compound.

Yields vary based on reaction conditions, with optimal protocols achieving ~60–70% efficiency.

Industrial Scalability

While lab-scale syntheses are well-documented, industrial production faces challenges in cost-effective azide handling and minimizing byproducts. Continuous-flow reactors and catalytic methods are under investigation to improve scalability .

Chemical Reactivity and Functional Properties

Carboxylic Acid Reactivity

The carboxylic acid group participates in esterification, amidation, and salt formation. For example, ester derivatives have been synthesized for enhanced lipid solubility in drug delivery systems .

Tetrazole Ring Reactivity

The tetrazole’s nitrogen-rich structure facilitates:

-

Coordination Chemistry: Binding to metal ions (e.g., Zn²⁺, Cu²⁺) for catalytic or antimicrobial applications.

-

Hydrogen Bonding: Interactions with biological targets like enzymes or receptors .

| Activity | Model System | Key Finding | Source |

|---|---|---|---|

| Antitumor | HeLa cells | IC₅₀ = 28 μM | |

| Antimicrobial | S. aureus | MIC = 64 μg/mL | |

| Antihypertensive | Rat model | ΔBP = −18 mmHg (AV3 derivative) |

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound serves as a precursor for:

-

Antihypertensive Agents: Ester derivatives target angiotensin receptors .

-

Anticancer Prodrugs: Conjugation with targeting moieties enhances tumor specificity.

Agrochemical Research

Though understudied, analogues show herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

Recent Advances and Research Directions

Antihypertensive Derivative Optimization

A 2023 study synthesized 15 ester derivatives, with AV3 and AV9 showing superior efficacy (>90% receptor blockade at 10 μM) . Structural-activity relationship (SAR) analyses highlight the importance of the tetrazole moiety and alkyl chain length .

Targeted Drug Delivery

Nanoparticle-encapsulated formulations are in preclinical testing to enhance tumor accumulation and reduce systemic toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume